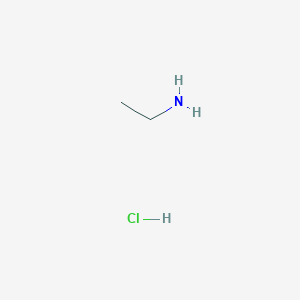

Ethylamine hydrochloride

Overview

Description

Ethylamine hydrochloride (C₂H₅NH₃⁺Cl⁻) is an organic ammonium salt widely utilized in chemical synthesis, catalysis, and biochemical studies. Its applications span:

- Catalysis: Acts as a nitrogen source in palladium-catalyzed amination of aryl halides, yielding higher isolated product volumes compared to ammonium sulfate due to its superior reducing capability for Pd(II) precursors .

- Gas Absorption: Forms deep eutectic solvents (DES) with urea or glycerol for efficient NH₃ capture, achieving capacities of 4.179–4.573 mol·kg⁻¹ at 313.2 K .

- Biochemistry: Serves as a substrate in theanine biosynthesis, where recombinant enzymes like CsGGT4 exhibit high affinity (Km = 57.12 mM) for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylamine hydrochloride can be synthesized through several methods:

Reaction of Ethylamine with Hydrochloric Acid: The most straightforward method involves the reaction of ethylamine (C₂H₇N) with hydrochloric acid (HCl) to form this compound (C₂H₇N·HCl). The reaction is typically carried out in an aqueous solution. [ \text{C}_2\text{H}_7\text{N} + \text{HCl} \rightarrow \text{C}_2\text{H}_7\text{N·HCl} ]

Industrial Production Methods:

Reductive Amination: Ethylamine can be produced industrially by the reductive amination of acetaldehyde with ammonia in the presence of hydrogen and a catalyst. The resulting ethylamine is then reacted with hydrochloric acid to form this compound. [ \text{CH}_3\text{CHO} + \text{NH}_3 + \text{H}_2 \rightarrow \text{C}_2\text{H}_7\text{N} + \text{H}_2\text{O} ] [ \text{C}_2\text{H}_7\text{N} + \text{HCl} \rightarrow \text{C}_2\text{H}_7\text{N·HCl} ]

Types of Reactions:

-

Acid-Base Reactions: this compound can react with bases to form ethylamine and the corresponding salt. [ \text{C}_2\text{H}_7\text{N·HCl} + \text{NaOH} \rightarrow \text{C}_2\text{H}_7\text{N} + \text{NaCl} + \text{H}_2\text{O} ]

-

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the ethylamine group acts as a nucleophile.

Common Reagents and Conditions:

Hydrochloric Acid: Used to form this compound from ethylamine.

Sodium Hydroxide: Used to liberate ethylamine from this compound.

Major Products:

Ethylamine: Formed when this compound reacts with a base.

Salts: Such as sodium chloride, formed as by-products in acid-base reactions.

Scientific Research Applications

Ethylamine hydrochloride has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of various compounds.

Biology: Utilized in the preparation of buffers and as a precursor for the synthesis of biologically active molecules.

Medicine: Employed in the synthesis of pharmaceuticals, including local anesthetics and antihistamines.

Industry: Used in the production of rubber accelerators, pesticides, and corrosion inhibitors.

Mechanism of Action

Ethylamine hydrochloride exerts its effects primarily through its basicity and nucleophilicity:

Basicity: this compound can accept protons, making it a strong base. This property is utilized in various acid-base reactions.

Nucleophilicity: The ethylamine group can donate a pair of electrons, making it a nucleophile in substitution reactions. This allows it to react with electrophiles to form new chemical bonds.

Comparison with Similar Compounds

Methylamine Hydrochloride (CH₃NH₃⁺Cl⁻)

- Catalytic Performance : Reactions with mthis compound yield lower product volumes due to reduced Pd(II) reduction efficiency compared to this compound .

- Volatility : Methylamine-derived N-methylanilines are more volatile than N-ethylanilines, complicating isolation .

- Biochemical Affinity : Lower enzyme affinity (e.g., CsGGT4 shows 2.4× higher Km for methylamine than this compound) .

Benzylamine Hydrochloride (C₆H₅CH₂NH₃⁺Cl⁻)

- Structural Influence : The aromatic benzyl group reduces reactivity in palladium-catalyzed coupling, requiring shorter reaction times (5 minutes vs. 2 hours for this compound) .

- Crystallography : Benzylamine hydrochloride requires lower concentrations (5 mM) for protein-ligand complex formation, suggesting stronger binding than this compound (10 mM) .

Ammonium Sulfate ((NH₄)₂SO₄)

- Yield : this compound achieves 10–15% higher yields in aryl amination due to enhanced Pd(II) activation .

- Solubility: Ammonium sulfate is less soluble in organic solvents, limiting its use in non-aqueous catalytic systems .

Ethanolamine Hydrochloride (HOCH₂CH₂NH₃⁺Cl⁻)

- NH₃ Absorption: Ethanolamine-based DES exhibit higher NH₃ absorption efficiency (5.2 mol·kg⁻¹ at 298 K) than this compound + urea systems (4.5 mol·kg⁻¹ at 313 K) .

Propylamine Hydrochloride (C₃H₇NH₃⁺Cl⁻)

- Alkyl Chain Effects : Longer alkyl chains increase hydrophobicity, reducing solubility in polar solvents (e.g., this compound: 382 g/L in water; propylamine hydrochloride: 290 g/L) .

Data Tables

Table 1: Physical and Catalytic Properties

| Compound | Melting Point (°C) | NH₃ Absorption (mol·kg⁻¹) | Pd-Catalyzed Yield (%) | Enzyme Km (mM) |

|---|---|---|---|---|

| This compound | 144–146 | 4.18–4.57 (313 K) | 85–90 | 57.12 |

| Mthis compound | 225–227 | N/A | 70–75 | 140.75 |

| Benzylamine hydrochloride | 257–259 | N/A | 60–65 | N/A |

| Ammonium sulfate | 280 (decomposes) | 1.2 (298 K) | 70–75 | N/A |

| Ethanolamine hydrochloride | 75–77 | 5.2 (298 K) | N/A | N/A |

Table 2: NH₃ Absorption in DES Systems

| DES Composition | Temperature (K) | Pressure (kPa) | NH₃ Capacity (mol·kg⁻¹) | Henry’s Constant (kPa·kg·mol⁻¹) |

|---|---|---|---|---|

| Ethylamine HCl + Urea | 313.2 | 100.0 | 4.18–4.57 | 23.4 |

| Ethanolamine HCl + Glycerol | 298.0 | 100.0 | 5.2 | 18.9 |

| Choline Cl + Urea | 298.0 | 100.0 | 3.1 | 30.5 |

Key Research Findings

Catalytic Superiority : this compound outperforms mthis compound and ammonium sulfate in Pd-catalyzed reactions due to its optimal balance of reducing power and solubility .

NH₃ Capture Trade-offs: While ethanolamine-based DES have higher NH₃ capacities, this compound + urea systems offer lower viscosity and easier regeneration .

Enzyme Kinetics : CsGGT4’s lower Km for this compound (57.12 mM vs. 140.75 mM for theanine) highlights its role in theanine synthesis under salt stress .

Structural Adaptability : Shorter alkyl chains (ethyl vs. propyl) enhance solubility, while aromatic groups (benzyl) alter binding kinetics in crystallography .

Biological Activity

Ethylamine hydrochloride (C₂H₇N·HCl) is a primary amine that has garnered attention due to its diverse biological activities and applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, examining its mechanisms, effects on biological systems, and relevant case studies.

This compound appears as a white crystalline solid, highly soluble in water, and possesses a strong ammonia-like odor. The compound is formed through the reaction of ethylamine with hydrochloric acid, resulting in the protonation of the amine group, which enhances its solubility in aqueous solutions .

Molecular Characteristics:

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily due to its role as a precursor for neurotransmitters and its interaction with various biological systems:

-

Neurotransmitter Precursor:

Ethylamine is involved in the synthesis of neurotransmitters, influencing pathways related to mood and cognition. Its derivatives have been studied for their effects on N-Methyl-D-Aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and memory function . -

Interaction with NMDA Receptors:

Research indicates that compounds derived from ethylamine can mimic the effects of certain recreational drugs by interacting with NMDA receptors, suggesting potential implications for understanding addiction and neuropharmacology . -

Antimicrobial Properties:

Ethylamine and its derivatives have shown antibacterial and antifungal activities. For instance, Schiff base complexes derived from ethylamine have demonstrated significant biological activities against various pathogens, highlighting their potential as therapeutic agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Study on NMDA Receptor Interaction:

A study published in Bioorganic & Medicinal Chemistry Letters explored the interaction of ethylamine derivatives with NMDA receptors, demonstrating their potential to modulate receptor activity. This research suggests that these compounds could be valuable in developing treatments for neurological disorders. -

Antimicrobial Activity Assessment:

A recent study evaluated the antimicrobial properties of Schiff base complexes derived from ethylamine. The findings indicated that these complexes exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to other amines:

| Compound | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₂H₇N·HCl | Highly soluble; precursor for neurotransmitters | NMDA receptor modulation; antimicrobial |

| Methylamine | CH₃NH₂ | Smaller size; used in industrial processes | Limited direct biological activity |

| Propylamine | C₃H₇NH₂ | Longer alkane chain; different reactivity profile | Antimicrobial properties |

| Butylamine | C₄H₉NH₂ | More hydrophobic; used in rubber production | Limited biological studies |

| Dimethylamine | (CH₃)₂NH | Tertiary amine; different steric hindrance effects | Neuroactive properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethylamine hydrochloride, and what reaction conditions are optimal?

this compound is typically synthesized via acid-base neutralization. The primary method involves reacting gaseous ethylamine (C₂H₇N) with hydrochloric acid (HCl) in aqueous solution under controlled temperature (0–25°C). The reaction is exothermic, requiring gradual HCl addition to avoid overheating. The product precipitates upon solvent evaporation and is purified via recrystallization from ethanol or methanol .

- Key considerations :

- Use stoichiometric HCl to ensure complete protonation of ethylamine.

- Maintain pH < 2 during synthesis to favor ammonium salt formation.

- Avoid prolonged heating to prevent decomposition.

Q. How is this compound used as a reagent in organic synthesis?

this compound serves as a nucleophilic precursor in alkylation and acylation reactions. For example, it reacts with acyl chlorides to form amides or participates in Mannich reactions to generate β-amino ketones. Its hydrochloride form enhances solubility in polar solvents (e.g., water, ethanol), facilitating homogeneous reaction conditions.

- Example reaction :

Q. What analytical techniques are employed to characterize this compound and verify purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure (e.g., δ \sim1.2 ppm for CH₃ and δ \sim2.7 ppm for NH₃⁺ in D₂O).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at \sim2500–3000 cm⁻¹ (N-H stretching) and \sim1600 cm⁻¹ (N-H bending) validate the ammonium ion.

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation).

- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (>200°C indicates stability) .

Advanced Research Questions

Q. How is this compound utilized in enzyme kinetic studies, particularly in substrate affinity measurements?

this compound acts as a substrate in enzymatic assays for amine oxidases (e.g., copper amine oxidase from Hansschlegelia). For example:

-

Protocol :

- Incubate enzyme crystals with 10 mM this compound for 2 hours under anaerobic conditions.

- Use single-crystal UV/visible microspectrophotometry to monitor reaction progress.

- Calculate kinetic parameters (Km, Vmax) via Michaelis-Menten plots.

-

Key data :

Substrate Km (mM) Catalytic Efficiency (kcat/Km) This compound 57.12 0.097 M⁻¹s⁻¹ Theanine 140.75 0.041 M⁻¹s⁻¹ This highlights higher affinity for this compound compared to theanine in CsGGT4 enzyme studies .

Q. What experimental strategies resolve contradictions in substrate affinity data for this compound in enzymatic assays?

Discrepancies in Km values may arise from pH variations, ionic strength, or competing ligands.

- Solutions :

- pH control : Maintain pH 7.0–7.5 using phosphate buffer to stabilize enzyme activity.

- Competitive inhibition assays : Add fixed concentrations of analogs (e.g., mthis compound) to assess binding interference.

- Surface Plasmon Resonance (SPR) : Directly measure binding affinity (KD) to avoid kinetic artifacts.

- Statistical validation : Use triplicate trials and ANOVA to confirm reproducibility .

Q. How does the hydrochloride form of ethylamine influence its reactivity compared to the free base?

The hydrochloride form enhances water solubility (critical for aqueous-phase reactions) but reduces nucleophilicity due to protonation of the amine group.

- Experimental design :

- Nucleophilic substitution : Use NaOH to deprotonate this compound in situ, generating reactive ethylamine.

- Comparative study : React ethylamine (free base) and this compound with benzoyl chloride. The free base yields 90% amide product, while the hydrochloride form requires base activation for comparable efficiency.

- Note : The hydrochloride form is preferred for storage due to stability against oxidation .

Q. Methodological Considerations

- Handling : Store in airtight containers at 4°C to prevent deliquescence.

- Safety : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact (H313/H333 warnings) .

- Contradictions : While cites use in buffer preparation, highlights its role as a substrate in enzymatic systems. Context-dependent validation is essential.

Properties

IUPAC Name |

ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBDWHCCBGMXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-04-7 (Parent) | |

| Record name | Ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060323 | |

| Record name | Ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Ethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000362 [mmHg] | |

| Record name | Ethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-66-4 | |

| Record name | Ethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CJ09IE3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.